![molecular formula C21H22N4O4 B2791401 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3,4,5-trimethoxyphenyl)urea CAS No. 1904179-37-8](/img/structure/B2791401.png)
1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3,4,5-trimethoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3,4,5-trimethoxyphenyl)urea, also known as BPU, is a chemical compound that has been studied for its potential use in various scientific applications. BPU is a urea derivative that has been shown to have promising results in inhibiting the growth of cancer cells and as an anti-inflammatory agent.
Mecanismo De Acción
1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3,4,5-trimethoxyphenyl)urea works by inhibiting the activity of certain enzymes, such as protein kinase C and phosphatidylinositol 3-kinase, which are involved in cell signaling pathways that promote cell growth and survival. By inhibiting these enzymes, this compound can induce apoptosis in cancer cells and reduce inflammation in the body.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile, making it a promising candidate for further study as a potential cancer treatment. In addition to its anti-cancer and anti-inflammatory properties, this compound has also been shown to have antioxidant effects and can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3,4,5-trimethoxyphenyl)urea in lab experiments is its low toxicity profile, which allows for higher doses to be used without causing harm to cells or animals. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3,4,5-trimethoxyphenyl)urea. One area of interest is in developing more efficient synthesis methods for this compound, which could make it more readily available for use in further studies. Another potential direction is in exploring the use of this compound in combination with other cancer treatments, such as chemotherapy or radiation therapy, to enhance their effectiveness. Additionally, further studies could be conducted to explore the potential use of this compound in treating other diseases, such as neurodegenerative diseases or autoimmune disorders.
Métodos De Síntesis
1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3,4,5-trimethoxyphenyl)urea can be synthesized through a multi-step process starting with the reaction of 2,3'-bipyridine with 4-chloromethylphenyl isocyanate. This intermediate is then reacted with 3,4,5-trimethoxyaniline to form the final product, this compound.
Aplicaciones Científicas De Investigación
1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3,4,5-trimethoxyphenyl)urea has been studied for its potential use in cancer treatment. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, or cell death, in cancer cells. This compound has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
1-[(2-pyridin-3-ylpyridin-4-yl)methyl]-3-(3,4,5-trimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-27-18-10-16(11-19(28-2)20(18)29-3)25-21(26)24-12-14-6-8-23-17(9-14)15-5-4-7-22-13-15/h4-11,13H,12H2,1-3H3,(H2,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLFUDKIYZPQID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[1-(4-Methylphenyl)pyrrolidin-2-yl]methyl]but-2-ynamide](/img/structure/B2791319.png)
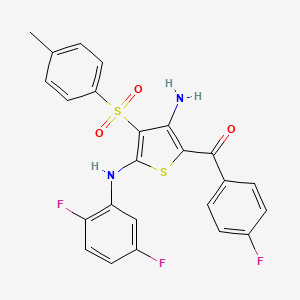
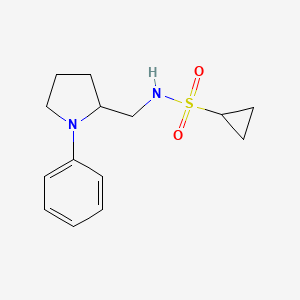
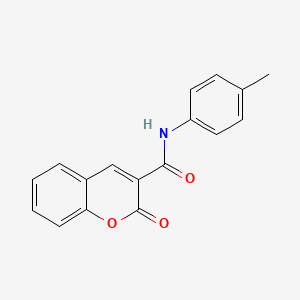
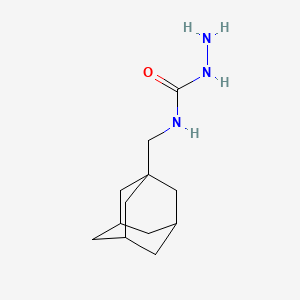
![5-(4-Ethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2791326.png)
![N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2791328.png)
![4-(ethylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2791330.png)
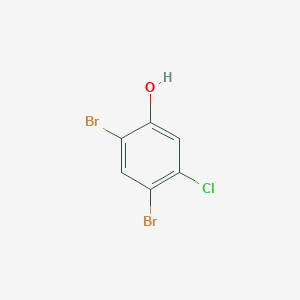
![N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-phenylbutanamide](/img/structure/B2791334.png)
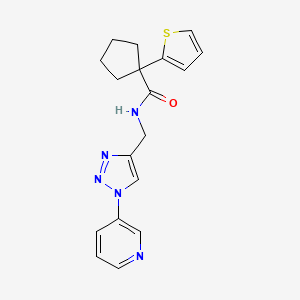
![2-(2-chlorophenyl)-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2791337.png)
![(E)-methyl 2-(6-ethyl-2-((1-(methylsulfonyl)piperidine-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2791340.png)
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2791341.png)